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Methyl 2-(4-

bromophenoxy)acetate

CAS No.: 4841-23-0

Cat. No.: B3022657

Get Quote

Functional Architecture, Synthetic Protocols, and Reactivity Profiles[1][2]

Executive Summary
Methyl 2-(4-bromophenoxy)acetate (C

H

BrO

) serves as a pivotal bifunctional scaffold in medicinal chemistry and agrochemical synthesis.[2]
Distinguished by its orthogonal reactivity—combining an electrophilic methyl ester with a
nucleophile-ready aryl bromide—it acts as a "linchpin" intermediate.[2] This guide provides a
rigorous technical analysis of its physicochemical properties, validated synthetic pathways, and
divergent functionalization strategies, specifically tailored for high-throughput lead optimization
and library generation.[1][2]

Technical Note on Isomerism: Researchers must distinguish this compound (an aryl ether, MW

245.[1][2]07) from its structural isomer, methyl 2-(4-bromophenyl)acetate (an aryl alkane, MW
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229.07).[1][2][3] The presence of the phenoxy oxygen atom significantly alters the electronic

properties of the aromatic ring, enhancing electron density at the ortho positions relative to the

ether linkage.[1][2]

Part 1: Physicochemical Profile[1][2]
The following data aggregates experimentally determined values and high-confidence

predicted properties essential for handling and formulation.

Property Value / Description Technical Implication

IUPAC Name
Methyl 2-(4-

bromophenoxy)acetate
Unambiguous identifier.[2][4]

Molecular Formula

C

H

BrO

Ether linkage (not C-C).[2][5]

Molecular Weight 245.07 g/mol
Fragment-based drug design

(FBDD) compliant.[2]

Physical State
White to Off-white Crystalline

Solid

Easy handling; amenable to

gravimetric loading.[2]

Melting Point 62–65 °C

Low MP requires careful

temperature control during

vacuum drying to avoid

sublimation or melt-fusion.[2]

Solubility
Soluble: DCM, EtOAc, THF,

DMFInsoluble: Water

Requires biphasic workups or

polar aprotic solvents for

homogeneous reactions.[1][2]

LogP (Predicted) ~2.5

Lipophilic; likely high

membrane permeability in

early ADME screens.[2]

H-Bond Acceptors
3 (Ester carbonyl, Ester ether,

Phenoxy ether)

Key interaction points for

protein binding pockets.[1][2]
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Part 2: Synthetic Architecture
The synthesis of Methyl 2-(4-bromophenoxy)acetate relies on a Williamson Ether Synthesis.

[2] The protocol below is optimized for yield and purity, utilizing a weak base (

) to prevent hydrolysis of the methyl ester in situ.

Mechanism & Causality
The reaction proceeds via an S

2 mechanism.[1][2] The phenoxide anion, generated in situ by potassium carbonate, attacks
the

-carbon of methyl bromoacetate.[1][2]

Why Acetone/DMF? A polar aprotic solvent is required to solvate the cation (

), leaving the phenoxide anion "naked" and more nucleophilic.[1][2]

Why Potassium Carbonate? Unlike NaOH or KOH, anhydrous

is mild enough to deprotonate the phenol (

~10) without hydrolyzing the methyl ester product (

of conjugate acid ~25).[1][2]

Validated Protocol: Williamson Ether Synthesis[2]
Reagents:

4-Bromophenol (1.0 equiv)[2]

Methyl bromoacetate (1.1 equiv)[1]

Potassium Carbonate (

), anhydrous (2.0 equiv)[1][2]

Acetone (Reagent grade, 0.5 M concentration relative to phenol)[1][2]
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Step-by-Step Workflow:

Activation: To a round-bottom flask equipped with a magnetic stir bar, add 4-Bromophenol

and anhydrous Acetone. Add

in a single portion.[1][2] Stir at room temperature for 15 minutes to facilitate initial
deprotonation (formation of potassium phenoxide).[1][2]

Alkylation: Add Methyl bromoacetate dropwise via syringe over 10 minutes. Note: Dropwise

addition controls the mild exotherm and prevents localized high concentrations that could

lead to double-alkylation byproducts if impurities are present.[2]

Reflux: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx.

60 °C) for 4–6 hours.

Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol (more polar, H-bond

donor) will disappear; the product (less polar ester) will appear at a higher

.[1][2]

Workup: Cool to room temperature. Filter off the inorganic solids (

, unreacted

).[1][2] Concentrate the filtrate under reduced pressure.

Purification: Dissolve the residue in EtOAc and wash with 1M NaOH (to remove trace

unreacted phenol) followed by Brine. Dry over

, filter, and concentrate. Recrystallize from minimal hot Hexane or Methanol if necessary.[1]
[2]
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Fig 1.[2] Synthetic workflow for the Williamson Ether synthesis of the target scaffold.

Part 3: Reactivity & Functionalization[1][2]
The utility of Methyl 2-(4-bromophenoxy)acetate lies in its divergent reactivity. The molecule

possesses two distinct "handles" that can be manipulated independently (orthogonally).[1][2]

The Aryl Bromide Handle (Suzuki-Miyaura Coupling)
The bromine atom at the para position is an excellent handle for Palladium-catalyzed cross-

coupling reactions.[2] The electron-donating alkoxy group at the para position slightly

deactivates the ring toward oxidative addition compared to electron-poor rings, but standard

catalysts (

,

) work effectively.[1][2]

Protocol (Suzuki Coupling):

System:

Catalyst:
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(3-5 mol%)[2]

Solvent: 1,4-Dioxane : Water (4:1)[1][2]

Base:

or

(2-3 equiv)

Conditions: Degas solvents thoroughly (sparge with Argon).[1][2] Heat to 80-90 °C for 12

hours.

Critical Control Point: Oxygen exclusion is vital.[1][2] Use a Schlenk line or sealed vial to

prevent homocoupling of the boronic acid or catalyst deactivation.[1][2]

The Methyl Ester Handle (Hydrolysis)
The ester group allows for conversion to the free carboxylic acid (phenoxyacetic acid

derivatives), which are classic pharmacophores for PPAR agonists and auxins.[1][2]

Protocol (Saponification):

Reagents: LiOH (2 equiv), THF/Water (3:1).[1][2]

Conditions: Stir at room temperature.

Workup: Acidify with 1M HCl to pH 2. The carboxylic acid usually precipitates or can be

extracted into EtOAc.[1][2]

Selectivity: This condition leaves the aryl bromide intact.[1][2]
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Fig 2.[1][2] Divergent reactivity map demonstrating orthogonal functionalization pathways.

Part 4: Pharmaceutical Applications[1]
PPAR Agonist Development
The phenoxyacetic acid moiety is a "privileged structure" in medicinal chemistry, famously

serving as the pharmacophore for Fibrates (e.g., Clofibrate, Fenofibrate) used to treat

hyperlipidemia.[1][2]

Role: The carboxylic acid (post-hydrolysis) mimics fatty acids, binding to the Peroxisome

Proliferator-Activated Receptor (PPAR).[1][2]

Strategy: Use the aryl bromide handle to extend the lipophilic tail, optimizing binding affinity

within the receptor's hydrophobic pocket.[1][2]

Bioisostere Construction
The ether oxygen provides a specific bond angle (~110°) and flexibility distinct from a

methylene linker.[1][2] This is often used to fine-tune the conformation of inhibitors targeting

enzymes where rigid analogs fail.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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